molecular formula C6H15NO3 B14537553 2-(2-Hydroxyethylamino)ethanol;oxirane CAS No. 62476-52-2

2-(2-Hydroxyethylamino)ethanol;oxirane

Cat. No.: B14537553
CAS No.: 62476-52-2
M. Wt: 149.19 g/mol
InChI Key: DOEKWTKLDFCTNU-UHFFFAOYSA-N
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Description

2-(2-Hydroxyethylamino)ethanol;oxirane is a compound that combines the properties of both an amino alcohol and an epoxide. The compound is characterized by the presence of a hydroxyethylamino group and an oxirane ring, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Hydroxyethylamino)ethanol;oxirane typically involves the reaction of ethylene oxide with ethanolamine. Ethylene oxide, a highly reactive epoxide, reacts with ethanolamine under controlled conditions to form the desired product. The reaction is usually carried out in the presence of a catalyst to enhance the reaction rate and yield .

Industrial Production Methods

On an industrial scale, the production of this compound involves the catalytic oxidation of ethylene to produce ethylene oxide, which is then reacted with ethanolamine. The process is optimized to ensure high purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(2-Hydroxyethylamino)ethanol;oxirane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2-Hydroxyethylamino)ethanol;oxirane has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as an intermediate in the production of various chemicals.

    Biology: Employed in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.

    Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of surfactants, emulsifiers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(2-Hydroxyethylamino)ethanol;oxirane involves the reactivity of the oxirane ring and the hydroxyethylamino group. The oxirane ring is highly strained and reactive, making it susceptible to nucleophilic attack. This leads to ring-opening reactions, which are often catalyzed by acids or bases. The hydroxyethylamino group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and interactions with other molecules .

Comparison with Similar Compounds

Similar Compounds

    Ethylene oxide: A simpler epoxide with similar reactivity.

    Ethanolamine: A simpler amino alcohol without the oxirane ring.

    Propylene oxide: Another epoxide with a similar structure but different reactivity.

Uniqueness

2-(2-Hydroxyethylamino)ethanol;oxirane is unique due to the combination of an oxirane ring and a hydroxyethylamino group. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a valuable compound in various applications .

Properties

CAS No.

62476-52-2

Molecular Formula

C6H15NO3

Molecular Weight

149.19 g/mol

IUPAC Name

2-(2-hydroxyethylamino)ethanol;oxirane

InChI

InChI=1S/C4H11NO2.C2H4O/c6-3-1-5-2-4-7;1-2-3-1/h5-7H,1-4H2;1-2H2

InChI Key

DOEKWTKLDFCTNU-UHFFFAOYSA-N

Canonical SMILES

C1CO1.C(CO)NCCO

Related CAS

62476-52-2

Origin of Product

United States

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